connexin 38
Description
Properties
CAS No. |
121127-32-0 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Synonyms |
connexin 38 |
Origin of Product |
United States |
Scientific Research Applications
Role in Hearing
Connexin 38 is essential for auditory function. Mutations in the gene encoding Cx38 have been linked to hearing loss. Research indicates that Cx38 contributes to the maintenance of ion homeostasis in the cochlea, which is vital for sound transduction. Studies utilizing animal models have shown that disruption of Cx38 leads to impaired cochlear function and subsequent hearing deficits .
Cancer Research
Recent studies have identified connexins, including Cx38, as potential players in cancer biology. Connexins can act as tumor suppressors or promoters depending on their expression levels and cellular context. For instance, Cx38's role in gap junctional intercellular communication may inhibit tumor growth by facilitating the transfer of growth-regulatory signals between cells . In contrast, reduced expression of connexins has been associated with increased malignancy in various cancers.
Cardiovascular Health
This compound is implicated in cardiovascular health through its involvement in cardiac myocyte communication. Research has demonstrated that connexins contribute to the electrical coupling necessary for coordinated heart contractions. Alterations in connexin expression can lead to arrhythmias and other cardiac dysfunctions .
Targeting Connexins for Disease Treatment
Given their significant roles in various physiological processes, connexins are being explored as therapeutic targets. For example, pharmacological agents that modulate connexin activity could potentially restore normal intercellular communication disrupted in diseases such as cancer and heart disease. Specific connexin-mimetic peptides have shown promise in preclinical studies for their ability to enhance or inhibit connexin functions .
Gene Therapy Approaches
Gene therapy strategies aimed at correcting mutations in the connexin genes are also being investigated. By restoring normal connexin expression levels, it may be possible to ameliorate conditions like hereditary hearing loss associated with connexin mutations .
Case Studies
Chemical Reactions Analysis
CO2-Induced pH Sensitivity and Domain Interactions
Cx38 exhibits high sensitivity to CO2, which acidifies the intracellular environment, leading to channel closure. Key structural domains involved include:
-
Inner Loop (IL2) : The second half of the inner loop (residues 110–124 in Cx38) is critical for CO2 sensitivity. Chimeric studies replacing Cx32’s IL2 with Cx38’s IL2 conferred CO2 sensitivity equivalent to wild-type Cx38 .
-
C-Terminal Domain (C1) : The positively charged arginine-rich region at the beginning of the C-terminal domain modulates CO2 sensitivity. Replacement of five arginines (R) with asparagines (N) in Cx32’s C1 increased CO2 sensitivity to levels resembling Cx38 .
Proposed Mechanism :
-
Open State : Interaction between negatively charged residues in IL1 (first half of the inner loop) and positive charges in C1 maintains channel openness.
-
Closed State : IL1 interaction with IL2 (positively charged) promotes channel closure under acidic conditions .
Table 1: Domain Contributions to CO2 Sensitivity
Voltage Dependence and Ion Flow Regulation
Cx38 channels display steep voltage-dependent gating, similar to human Cx45. This property regulates ion selectivity and unitary conductance :
-
Unitary Conductance : ~32 pS under normal conditions, decreasing at transjunctional voltages >50 mV .
-
Kinetics : Governed by a two-state model with voltage-dependent rate constants for opening (α) and closing (β) .
Table 2: Voltage-Gating Parameters of Cx38
Role in Inflammatory Pathways (Hypothetical Extension)
While not directly studied in Cx38, connexin hemichannels generally contribute to inflammation via ATP release and NLRP3 inflammasome activation . For Cx38, this could involve:
-
ATP Release : Under metabolic stress, hemichannels may open, releasing ATP to amplify inflammatory signals.
-
Crosstalk with IL-1β/IL-18 : Hemichannel activity potentiates caspase-1 activation, though Cx38-specific data remain limited .
Structural and Charge Dynamics
Electrostatic interactions between domains dictate gating:
-
IL1 Helix : Negatively charged residues cluster on one face, enabling competitive binding to IL2 (closure) or C1 (open state) .
-
Key Residues :
Open Questions and Limitations
Comparison with Similar Compounds
Comparison with Similar Connexins
Structural and Sequence Homology
Cx38 exhibits notable sequence identity with other connexins, particularly in transmembrane domains:
- Cx37 (Mouse) : 66% identity in the NH2 terminus to the fourth transmembrane region .
- Cx43 (Rat) : 59% identity in the same region, highlighting evolutionary conservation of pore-forming domains .
Tissue-Specific Expression
- Cx38 : Primarily expressed in embryonic cells, suggesting a role in developmental signaling .
- Cx43 : Dominant in cardiac tissue, regulating electrical coupling and heart development .
- Cx32 : Enriched in liver and nervous system, supporting metabolic coordination and myelination .
- Cx26 : Found in skin, liver, and cochlea; mutations linked to hearing loss .
Channel Biophysical Properties
Functional and Disease Associations
- Cx43 : Mutations cause oculodentodigital dysplasia; regulates angiogenesis via VEGF signaling .
- Cx32 : Mutations linked to Charcot-Marie-Tooth disease; expression downregulated in colorectal cancer .
- Cx37 : Involved in vascular endothelial communication; polymorphisms associated with atherosclerosis risk .
Regulatory Mechanisms
- pH Sensitivity: Cx32 and Cx43 channels are modulated by cytoplasmic pH and aminosulfonates like taurine . Cx38’s pH sensitivity remains unstudied.
- Chemical Inhibition: Cx32 channels are resistant to aminosulfonate inhibition, unlike Cx26 . Cx38’s pharmacological profile is undefined.
Key Research Findings and Implications
Evolutionary Conservation : Cx38’s homology with Cx37 and Cx43 underscores structural conservation across species, though functional divergence exists .
Developmental Significance : Cx38’s embryonic expression suggests it may coordinate early tissue patterning, akin to Cx43’s role in heart morphogenesis .
Channel Dynamics : The presumed high conductance of Cx38 (123 pS) aligns with roles requiring rapid signal propagation, contrasting with smaller channels like Cx26 .
Preparation Methods
Mammalian Cell-Based Expression
The Tet-On inducible expression system in HeLa cells has been successfully used for high-yield connexin production. For example, Cx32 and Cx43 hemichannels have been synthesized using this method, yielding 10–20 μg of purified protein from 2.5×10⁸ cells. The system employs a bidirectional promoter to co-express connexins with a selectable marker, ensuring stable integration and consistent expression levels across cell passages. Transfection efficiency is optimized using lipid-based reagents, with induction achieved via doxycycline (1 μg/mL for 24–48 hours). Post-induction, cells are harvested using trypsin-EDTA and lysed in a buffer containing 1% Triton X-100, 150 mM NaCl, and protease inhibitors.
Table 1: Key Parameters for Mammalian Connexin Expression
| Parameter | Cx32/Cx43 Optimization | Potential Cx38 Adaptation |
|---|---|---|
| Induction Time | 24–48 hours | 24–72 hours (empirical) |
| Doxycycline Concentration | 1 μg/mL | 0.5–2 μg/mL (titration) |
| Harvest Cell Density | 2.5×10⁸ cells | 3×10⁸ cells (scaled) |
| Lysis Buffer | Triton X-100 (1%) | DDM (0.5%) for stability |
Baculovirus-Infected Insect Cells
Sf9 and High Five insect cell lines infected with recombinant baculovirus enable large-scale connexin production. For Cx43, this system achieves yields of 5–10 mg/L culture, with proper oligomerization confirmed via blue native PAGE. The method involves cloning the Cx38 gene into pFastBac1, followed by transformation into DH10Bac cells for bacmid generation. Post-infection, cells are cultured at 27°C for 72 hours, and membranes are isolated via differential centrifugation. Notably, connexins require cholesterol-rich microdomains for proper folding, necessitating the inclusion of 0.1% cholesterol in growth media.
Connexin Purification Strategies
Immunoaffinity Chromatography
Anti-hemagglutinin (HA) agarose is widely used for connexin purification. As demonstrated for Cx32, solubilized membranes are incubated with HA-7–agarose at 4°C for 2 hours, followed by elution using 0.1 M glycine (pH 2.5). The eluent is neutralized with 1 M Tris-HCl (pH 9.0), achieving >95% purity. For Cx38, epitope tagging at the C-terminal cytoplasmic loop (residues 210–220) is recommended to avoid disrupting extracellular domains critical for channel docking.
Size-Exclusion Chromatography (SEC)
Post-affinity purification, connexins are further refined using Superose 6 Increase columns equilibrated with 20 mM HEPES (pH 7.4) and 150 mM NaCl. Cx43 elutes as a hexameric complex (∼300 kDa), while degradation products appear at <100 kDa. Dynamic light scattering (DLS) analysis of Cx38 should exhibit a monodisperse peak with a hydrodynamic radius of 6–8 nm, consistent with intact hemichannels.
Table 2: Chromatography Conditions for Connexin Purification
| Step | Buffer Composition | Flow Rate | Target Fraction |
|---|---|---|---|
| Affinity Binding | 50 mM Tris, 150 mM NaCl, 0.1% DDM | 0.5 mL/min | Unbound flow-through |
| Elution | 0.1 M glycine, pH 2.5 | 1 mL/min | 1–3 mL |
| SEC Equilibration | 20 mM HEPES, 150 mM NaCl | 0.3 mL/min | 10–12 mL |
Functional Validation of Prepared Connexin 38
Electrophysiological Characterization
Reconstituted Cx38 hemichannels are analyzed via planar lipid bilayer electrophysiology. Channels are incorporated into diphytanoyl phosphatidylcholine bilayers under a 150 mM KCl gradient (cis/trans = 1:3). Voltage steps from −60 mV to +60 mV (20 mV increments) elicit unitary currents, with Cx38 expected to exhibit a conductance of 80–120 pS, comparable to Cx32. Channel gating is assessed by measuring open probability () as a function of transmembrane potential, with , where is total current, is the number of channels, and is unitary current.
Dye Permeability Assays
Lucifer yellow (457 Da) and propidium iodide (668 Da) are used to assess Cx38 permeability. HeLa cells expressing Cx38 are loaded with 0.5 mM dye for 10 minutes, followed by extensive washing. Intercellular transfer is quantified via fluorescence microscopy, with transfer efficiency calculated as:
Cx38 should permit Lucifer yellow but exclude propidium iodide, confirming size-selective permeability.
Challenges in Cx38 Preparation
Rapid Turnover and Degradation
Like Cx43, Cx38 is predicted to have a short half-life (1–2 hours) due to proteasomal and lysosomal degradation. Cycloheximide chase experiments (100 μg/mL, 0–6 hours) combined with MG-132 (10 μM) or chloroquine (100 μM) inhibit degradation pathways, stabilizing Cx38 for purification.
Heteromeric Assembly Complications
Co-expression with other connexins (e.g., Cx45) may lead to heteromeric hemichannels with altered conductance. SDS-PAGE under non-reducing conditions followed by Western blotting with isoform-specific antibodies (anti-Cx38 vs. anti-Cx45) confirms homomeric assembly .
Q & A
Basic Research Questions
Q. What methodologies are effective for detecting connexin 38 (Cx38) expression in leukemia cells, and how should researchers validate findings?
- Methodological Answer : Flow cytometry is widely used to quantify Cx38 surface expression in primary acute myeloid leukemia (AML) cells. Positivity thresholds (e.g., >20% stained cells) and mean fluorescence intensity (MFI) should be standardized across replicates. Validation requires correlation with mRNA levels via qPCR or microarray analysis, as demonstrated in studies where Cx43/Cx45 mRNA and protein expression showed strong linear correlations (R²=0.896) . For novel findings, co-staining with differentiation markers (e.g., CD11c, CD13) can contextualize functional relevance.
Q. How does this compound expression correlate with cellular differentiation states in hematological malignancies?
- Methodological Answer : Use hierarchical clustering and gene set enrichment analysis (GSEA) to link Cx38 expression with differentiation markers. In AML, Spearman’s rank correlation (ρ) and regression analyses (e.g., R² values) have identified associations between Cx38 and myeloid differentiation markers. For example, Cx43/Cx45 co-expression correlates with CD11c (ρ=0.62, p<0.001), suggesting a role in maturation arrest . Researchers should integrate single-cell RNA sequencing (scRNA-seq) to resolve heterogeneity in differentiation trajectories .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s role in AML progression, such as conflicting reports on pro-apoptotic vs. survival signaling?
- Methodological Answer : Discrepancies often arise from patient heterogeneity or experimental models. To address this:
- Stratify patients by genetic subtypes (e.g., FLT3-ITD, NPM1 mutations) and compare Cx38 expression via Mann-Whitney U tests.
- Use inducible knockout models to isolate Cx38’s effects in controlled systems.
- Apply multivariate regression to distinguish Cx38-specific effects from confounding variables (e.g., co-expressed connexins like Cx32/Cx43) .
Q. What experimental designs are optimal for studying Cx38’s role in vertebrate organogenesis, particularly in ionocyte development?
- Methodological Answer : Combine scRNA-seq with spatial transcriptomics to map Cx38 (gjb7/Cx28.8) expression in zebrafish integumentary ionocytes. Subset ionocyte clusters (e.g., foxi3a+ cells) and validate via fluorescent in situ hybridization (FISH) for co-localization with ion transport markers (e.g., atp1b1b, atp6v1aa) . For functional studies, CRISPR/Cas9 knockout models can test Cx38’s role in osmoregulation.
Q. How should researchers address ethical and reproducibility challenges when studying Cx38 in human subjects?
- Methodological Answer :
- Ethics : Obtain informed consent detailing Cx38’s experimental relevance, risks of biospecimen collection, and data anonymity. Reference institutional review board (IRB) protocols for AML patient studies .
- Reproducibility : Follow Beilstein Journal guidelines: document experimental conditions (e.g., antibody clones, MFI calculation methods) in supplementary materials. Use public repositories like GEO for raw microarray/flow cytometry data .
Data Analysis and Integration
Q. What statistical approaches are recommended for analyzing correlations between Cx38 and other connexins in cancer datasets?
- Methodological Answer :
- Apply Spearman’s rank correlation (non-parametric) for skewed data, as used in AML studies (ρ=0.930 for Cx43/Cx45) .
- For survival analyses, stratify patients by median Cx38 expression and use Cox proportional hazards models. Public datasets (e.g., TCGA) can be reanalyzed via platforms like J-Express 2012 for batch-effect correction .
Q. How can multi-omics integration improve understanding of Cx38’s regulatory networks?
- Methodological Answer : Combine ChIP-seq (for transcription factor binding), ATAC-seq (chromatin accessibility), and proteomics to identify upstream regulators (e.g., HIF-1α in hypoxia). In zebrafish, scRNA-seq clustering revealed gjb7/Cx28.8 co-expression with ion transport genes, suggesting shared regulatory elements .
Experimental Design and Validation
Q. What controls are essential when quantifying Cx38 in flow cytometry experiments?
- Methodological Answer : Include isotype controls to exclude non-specific antibody binding. Use patient-derived negative controls (e.g., Cx38-low AML samples) and validate with siRNA-mediated knockdown. Report MFI ratios (test/control) to normalize batch variability .
Q. How can researchers validate Cx38’s functional role in gap junction communication without over-relying on overexpression models?
- Methodological Answer :
- Use dual electrophysiology and dye-transfer assays in primary cells.
- Apply pharmacological inhibitors (e.g., carbenoxolone) to block gap junctions and measure downstream effects (e.g., calcium signaling).
- Correlate functional data with transcriptomic profiles to avoid artifact-driven conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
